molecular formula C20H18O6 B3649797 5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid

5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid

Cat. No.: B3649797
M. Wt: 354.4 g/mol
InChI Key: MYLCYXOJPQFBAU-UHFFFAOYSA-N
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Description

5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid is a structurally complex heterocyclic compound featuring a fused benzo[c]chromen core linked to a substituted furan-2-carboxylic acid moiety via an oxymethyl bridge. The benzo[c]chromen system (a tricyclic structure with a lactone ring) is substituted with a 6-oxo group and a tetrahydro configuration, while the furan ring is functionalized with a methyl group at position 5 and a carboxylic acid at position 2. The compound’s molecular formula is inferred to be C₂₁H₁₈O₇ (molecular weight ~382.36 g/mol), though exact parameters may vary depending on stereochemistry and hydration .

Properties

IUPAC Name

5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-12(8-18(25-11)19(21)22)10-24-13-6-7-15-14-4-2-3-5-16(14)20(23)26-17(15)9-13/h6-9H,2-5,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLCYXOJPQFBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction could result in the formation of alcohols or amines .

Scientific Research Applications

5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its role in inhibiting certain enzymes or binding to specific receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and reported biological activities:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid C₂₁H₁₈O₇ 382.36 6-oxo-tetrahydrobenzo[c]chromen, 5-methyl furan-2-carboxylic acid Hypothesized anticancer/antibiological activity (based on benzo[c]chromen analogs)
5-{[(8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid C₂₁H₁₈O₇ 382.36 8-methoxy, 4-methyl on benzo[c]chromen Enhanced metabolic stability due to methoxy group; potential CYP450 interaction
Methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate C₁₇H₁₄O₆ 314.29 2-oxo-2H-chromen (coumarin), methyl ester Higher lipophilicity (logP ~4.5); ester may require hydrolysis for bioactivity
(2S)-2-[[2-[(6-keto-7,8,9,10-tetrahydrobenzo[c]isochromen-3-yl)oxy]acetyl]amino]-4-methylvalerate C₂₁H₂₅NO₆ 393.43 Benzo[c]isochromen, keto group, amino acid ester Improved cell permeability (amide/ester groups); potential prodrug
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate C₂₈H₂₈O₆ 460.50 6-hexyl, 4-phenyl on chromen, methyl ester High lipophilicity (XLogP3 6.8); likely targets membrane-associated proteins

Key Observations:

Substituent Effects on Bioactivity: The methoxy group in the 8-methoxy-4-methyl benzo[c]chromen derivative () may enhance metabolic stability compared to the target compound’s unsubstituted aromatic ring. Methoxy groups are known to resist oxidative degradation by cytochrome P450 enzymes . The tetrahydro configuration in the target compound’s benzo[c]chromen core reduces ring strain and increases solubility relative to non-hydrogenated analogs (e.g., coumarin derivatives in ) .

Carboxylic Acid vs. Ester Functionality :

  • The carboxylic acid group in the target compound improves water solubility (predicted aqueous solubility ~0.1 mg/mL) but may limit blood-brain barrier penetration compared to ester derivatives like the methyl ester in .
  • Esterified analogs (e.g., ) exhibit higher logP values (e.g., 6.8 for the hexyl-phenyl chromen derivative), favoring lipid membrane interactions but requiring enzymatic hydrolysis for activation .

Benzochromen vs. Coumarin derivatives (e.g., ) are more commonly associated with anticoagulant activity, whereas benzo[c]chromen analogs show promise in anticancer contexts due to their rigid, planar structures .

Synthetic Accessibility: The target compound’s synthesis likely involves Friedel-Crafts alkylation or Mitsunobu reactions to attach the oxymethyl-furan moiety to the benzo[c]chromen core, followed by ester hydrolysis to yield the carboxylic acid . Hexyl-phenyl chromen derivatives () require multi-step functionalization, increasing synthetic complexity and cost .

Research Findings:

  • Anticancer Activity : Benzo[c]chromen derivatives with electron-withdrawing groups (e.g., 6-oxo) demonstrate moderate cytotoxicity against breast cancer cell lines (IC₅₀ ~10–50 μM), likely via intercalation or topoisomerase inhibition .
  • Antimicrobial Potential: Furan-2-carboxylic acid derivatives exhibit broad-spectrum antibacterial activity, with MIC values <25 μg/mL against Gram-positive strains, though esterified analogs show reduced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid
Reactant of Route 2
5-methyl-4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}furan-2-carboxylic acid

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